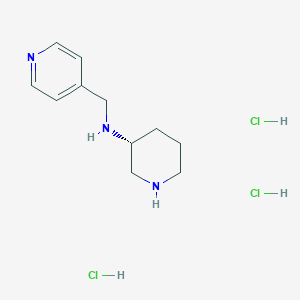

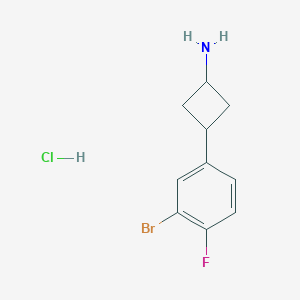

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is a compound that can be inferred to have a piperidine structure substituted with a pyridinylmethyl group. While the specific compound is not directly discussed in the provided papers, the structure suggests it is a nitrogen-containing heterocycle, which is a common motif in medicinal chemistry due to its prevalence in bioactive molecules.

Synthesis Analysis

The synthesis of related compounds involves several key steps, such as the formation of piperidine or pyrrolidine rings, functionalization at specific positions on the rings, and the introduction of pyridine moieties. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved amidification by condensation of corresponding acids with 4-aminopyridine . Similarly, the formation of piperidine-substituted pyridinium salts was achieved through addition reactions followed by cyclization . These methods could potentially be adapted for the synthesis of (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride often includes a piperidine or pyrrolidine ring. The presence of a pyridine ring, as seen in the synthesis of related compounds, suggests that the electronic nature of substituents on both the nitrogen in the piperidine ring and the pyridine ring significantly affects the reactivity and properties of these molecules . The stereochemistry, particularly the (R)-configuration, would also play a crucial role in the molecular interactions and biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride can involve carbonylation reactions at a C−H bond in the piperazine ring, as seen in the rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines . Additionally, the formation of pyridinium salts from piperidine derivatives indicates that these compounds can undergo nucleophilic addition and cyclization reactions . These reactions are influenced by the electronic effects of substituents on the nitrogen atoms and the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-containing heterocycles like (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride are often characterized by their stability, solubility, and potential for forming salts. The presence of multiple nitrogen atoms suggests that such compounds can engage in hydrogen bonding and may exhibit basic properties, which can be relevant for their solubility in aqueous or organic solvents. The trihydrochloride salt form implies improved water solubility, which is advantageous for biological applications .

Relevant Case Studies

While there are no direct case studies on (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride, the papers provide insights into the biological activity of structurally related compounds. For example, N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been investigated as antiallergic agents, with one compound showing significant potency in an ovalbumin-induced histamine release assay . This suggests that compounds with a pyridin-4-ylmethyl substitution on a piperidine ring could also have potential biological activities worth exploring.

科学的研究の応用

Synthesis of Intermediate Compounds and Structural Derivatives (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride serves as an intermediate in the synthesis of various chemical compounds. The compound has been used in the synthesis of lafutidine intermediates, showing its importance in the creation of pharmaceuticals. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was synthesized from 2-amino-4-methylpyridine, showcasing a method to produce medically relevant compounds (Li, 2012).

特性

IUPAC Name |

(3R)-N-(pyridin-4-ylmethyl)piperidin-3-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-2-11(9-13-5-1)14-8-10-3-6-12-7-4-10;;;/h3-4,6-7,11,13-14H,1-2,5,8-9H2;3*1H/t11-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQSOQJXHXROQO-HCEFKKQBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2531086.png)

![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)

![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)

![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)